molecular formula C8H12ClNO2 B6281337 2-(2-aminophenoxy)ethan-1-ol hydrochloride CAS No. 1050652-15-7

2-(2-aminophenoxy)ethan-1-ol hydrochloride

Cat. No.: B6281337
CAS No.: 1050652-15-7
M. Wt: 189.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminophenoxy)ethan-1-ol hydrochloride (CAS 1050652-15-7) is an organic compound with the molecular formula C8H12ClNO2 and a molecular weight of 189.64 . This chemical features both an aromatic amine and a hydroxyl group connected by an ethoxy chain, making it a versatile building block or linker in chemical synthesis and materials science. Researchers value this compound for its potential to function as a functionalized linker in the development of advanced materials, such as Metal-Organic Frameworks (MOFs) . In MOF design, organic linkers with amino and hydroxyl functional groups can be strategically used to coordinate with metal ions or clusters, thereby influencing the framework's structural properties, stability, and host-guest interactions . The presence of multiple coordination sites allows for the creation of materials with tailored porosity and functionality, suitable for applications in catalysis, sensing, and gas storage . This product is intended for research and development purposes strictly within a laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

1050652-15-7

Molecular Formula

C8H12ClNO2

Molecular Weight

189.6

Purity

95

Origin of Product

United States

Contextualization Within the Class of Aminophenoxyethanol Derivatives

The compound 2-(2-aminophenoxy)ethan-1-ol hydrochloride belongs to the broader class of aminophenoxyethanol derivatives. These are aromatic compounds characterized by an aminophenyl group linked to an ethanol (B145695) moiety via an ether bond. The position of the amino group on the phenyl ring (ortho, meta, or para) significantly influences the molecule's electronic properties, reactivity, and spatial conformation, giving rise to a family of isomeric compounds with distinct applications.

The ortho-substituted isomer, 2-(2-aminophenoxy)ethan-1-ol, is of particular interest due to the proximity of the amino and ether functionalities. This arrangement can lead to unique intramolecular interactions and provides a specific steric and electronic environment for further chemical transformations. Its hydrochloride salt form enhances stability and improves handling characteristics, making it a convenient starting material for various synthetic endeavors.

The table below provides a comparative overview of the isomeric aminophenoxyethanol compounds:

Compound NameCAS NumberMolecular FormulaPosition of Amino Group
2-(2-aminophenoxy)ethan-1-ol539-33-3C₈H₁₁NO₂Ortho
2-(3-aminophenoxy)ethan-1-ol50963-77-4C₈H₁₁NO₂Meta
2-(4-aminophenoxy)ethan-1-ol61886-41-7C₈H₁₁NO₂Para

A Modular Chemical Building Block in Organic Synthesis

The fundamental significance of 2-(2-aminophenoxy)ethan-1-ol hydrochloride lies in its role as a modular chemical building block. sigmaaldrich.comenamine.net Organic building blocks are relatively simple molecules that possess reactive functional groups, allowing them to be readily incorporated into larger, more complex structures. sigmaaldrich.com The title compound exemplifies this concept through its trifunctional nature.

The strategic placement of these functional groups allows for sequential and selective reactions, enabling chemists to build molecular complexity in a controlled manner. For instance, the amine can be protected while the alcohol is modified, and vice versa, offering a high degree of synthetic flexibility.

Overview of Research Trajectories and Academic Contributions

Preparation and Isolation of the Hydrochloride Salt Form

The synthesis of 2-(2-aminophenoxy)ethan-1-ol typically involves a multi-step sequence, culminating in the formation and isolation of its hydrochloride salt for improved stability and handling. A common synthetic route begins with the alkylation of a protected phenol, followed by deprotection or functional group transformation.

For instance, a plausible pathway starts with 2-nitrophenol. The phenolic hydroxyl group is reacted with an ethylene oxide equivalent, such as 2-chloroethanol (B45725) or ethyl bromoacetate, in a Williamson ether synthesis. This reaction is typically carried out in a polar solvent like acetone (B3395972), with a weak base such as potassium carbonate to deprotonate the phenol. mdpi.com The subsequent and crucial step is the reduction of the nitro group to a primary amine. A variety of reducing agents can accomplish this transformation. A method employing iron powder and ammonium (B1175870) chloride in an ethanol (B145695)/water mixture is effective and avoids harsh reagents. mdpi.com This reduction yields the free base, 2-(2-aminophenoxy)ethan-1-ol.

To isolate the compound as its hydrochloride salt, the crude or purified free base is dissolved in a suitable solvent, such as methanol (B129727) or isopropanol, and treated with hydrochloric acid. google.comgoogle.com The addition of concentrated HCl or a solution of HCl in an organic solvent (e.g., isopropanol) neutralizes the basic amino group, leading to the precipitation of the ammonium hydrochloride salt. The solid salt can then be isolated by filtration, washed with a cold solvent like acetone to remove impurities, and dried under vacuum. google.comgoogle.com

Step Reaction Typical Reagents & Conditions Purpose Reference
1Ether Synthesis2-Nitrophenol, Ethyl Bromoacetate, K₂CO₃, Acetone, RefluxForms the phenoxyacetate (B1228835) intermediate. mdpi.com
2Nitro ReductionFe powder, NH₄Cl, Ethanol/Water, RefluxConverts the nitro group to a primary amine. mdpi.com
3Salt FormationFree base, Concentrated HCl, Methanol or IsopropanolProtonates the amine to form the stable hydrochloride salt. google.comgoogle.com

Acid-Base Chemistry and Protonation Processes

The formation of the hydrochloride salt is a classic acid-base reaction. According to the Brønsted-Lowry theory, an acid is a proton (H⁺) donor, and a base is a proton acceptor. youtube.comyoutube.com In the case of 2-(2-aminophenoxy)ethan-1-ol, the aromatic primary amino group (-NH₂) is the most basic site in the molecule and acts as a Brønsted-Lowry base.

Hydrochloric acid (HCl) is a strong acid that readily donates a proton. When HCl is added to a solution of the free base, the lone pair of electrons on the nitrogen atom of the amino group attacks the proton from HCl. youtube.com This results in the formation of a coordinate covalent bond and the transfer of the proton to the amine, creating a positively charged alkylammonium ion (-NH₃⁺). The chloride ion (Cl⁻) remains as the counter-ion, forming an ionic bond with the ammonium cation. This process is known as protonation. youtube.com

The resulting ammonium salt is typically a crystalline solid that is more stable, less susceptible to oxidation, and often has higher water solubility than the corresponding free base, which simplifies its purification and handling.

Advanced Synthetic Techniques and Reaction Optimization

Beyond the fundamental synthesis, modern organic chemistry emphasizes the development of more efficient, cost-effective, and environmentally benign processes. These advanced techniques are applicable to the synthesis of 2-(2-aminophenoxy)ethan-1-ol and its analogues.

Stereoselective Synthesis of Chiral Phenoxyethanol (B1677644) Derivatives (if applicable to specific analogues)

The parent compound, 2-(2-aminophenoxy)ethan-1-ol, is achiral. However, if substituents were introduced on the ethanol backbone, a chiral center would be created, necessitating stereoselective synthesis to obtain a single enantiomer. While direct examples for this specific molecule are not prevalent, general strategies for asymmetric synthesis are well-established.

One common approach is the use of a chiral auxiliary. A chiral molecule, often derived from a natural product like a sugar or an amino acid, can be temporarily attached to the substrate to direct a subsequent reaction to occur on one face of the molecule, thereby creating the desired stereochemistry. researchgate.net For example, perpivaloylated galactose has been used as a chiral auxiliary in the synthesis of enantiomerically pure piperidine (B6355638) derivatives. researchgate.net After the key stereocenter-forming step, the auxiliary is cleaved to yield the desired chiral product.

Another powerful method is asymmetric catalysis, where a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) is used to produce a large amount of an enantiomerically enriched product. Photoacid-catalyzed methods have also been reported for the stereoselective synthesis of glycosides, demonstrating the potential for light-induced asymmetric reactions. nih.gov

One-Pot Synthetic Sequences and Cascade Reactions

One-pot synthesis, where multiple reaction steps are performed in the same vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.net This approach minimizes handling losses and purification steps, saving time, energy, and materials. researchgate.net

A relevant strategy is the use of consecutive or telescoped reactions. For example, in the synthesis of ethyl-2-(4-aminophenoxy)acetate, the alkylation of 4-nitrophenol to form the ether intermediate is followed directly by the reduction of the nitro group in the same pot, or after a simple hot filtration of the base catalyst, without purification of the intermediate product. mdpi.com This streamlines the workflow significantly.

Cascade reactions, a subset of one-pot processes, are even more elegant. In a cascade, the product of one reaction becomes the substrate for the next in a sequential series of intramolecular or intermolecular transformations, often triggered by a single event. researchgate.net While a specific cascade for 2-(2-aminophenoxy)ethan-1-ol is not detailed in the provided context, the principles are widely applied. For instance, a one-pot method for synthesizing amidonaphthoquinones involves the in situ reduction of an aminonaphthoquinone to a more reactive aminohydroquinone, which is then immediately acylated in the same flask. nih.gov This type of thinking—generating a reactive intermediate that is immediately consumed in a subsequent step—is central to designing efficient cascade syntheses.

Application of Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it Several principles of green chemistry can be applied to the synthesis of phenoxyethanol derivatives.

Transformations Involving the Primary Amine Moiety

The primary amine group on the aromatic ring is a key site for a multitude of chemical reactions, facilitating the introduction of various functional groups and the construction of more complex molecular architectures.

Acylation, Sulfonylation, and Carbamoylation Reactions

The primary amine of this compound readily undergoes acylation with acyl halides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides, and reaction with isocyanates or carbamoyl (B1232498) chlorides produces urea (B33335) derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride salt and the acid generated during the reaction.

Table 1: Examples of Acylation, Sulfonylation, and Carbamoylation Products

ReagentProduct Type
Acetyl chlorideN-(2-(2-hydroxyethoxy)phenyl)acetamide
Benzenesulfonyl chlorideN-(2-(2-hydroxyethoxy)phenyl)benzenesulfonamide
Phenyl isocyanate1-(2-(2-hydroxyethoxy)phenyl)-3-phenylurea

Alkylation and Reductive Amination for Secondary and Tertiary Amine Formation

The primary amine can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation. A more controlled approach is reductive amination. clockss.org This method involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. clockss.org Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. clockss.org

Table 2: Reductive Amination Reaction Parameters

Carbonyl CompoundReducing AgentProduct
FormaldehydeSodium triacetoxyborohydride2-(2-(dimethylamino)phenoxy)ethan-1-ol
AcetoneSodium cyanoborohydride2-(2-(isopropylamino)phenoxy)ethan-1-ol

For instance, the synthesis of amino-modified derivatives of (S)-perillyl alcohol has been achieved using (S)-perillaldehyde as the starting material. nih.gov

Formation of Schiff Bases and Other Imine Derivatives

The primary amine of this compound is a key functional group for the synthesis of imines, commonly known as Schiff bases. nanobioletters.com

The condensation reaction between the primary amine of 2-(2-aminophenoxy)ethan-1-ol and various aldehydes or ketones leads to the formation of Schiff bases. researchgate.netarid.my This reaction is typically catalyzed by an acid or base and involves the elimination of a water molecule. For example, the reaction with salicylaldehyde (B1680747) yields a Schiff base ligand. researchgate.net Similarly, condensation with 2-hydroxyacetophenone (B1195853) produces a corresponding Schiff base. arid.myresearchgate.net The imine functional group (C=N) is a characteristic feature of these compounds. nanobioletters.com

Schiff bases derived from 2-(2-aminophenoxy)ethan-1-ol, particularly those with appropriately positioned donor atoms, can act as effective chelating ligands for a variety of metal ions. nanobioletters.comresearchgate.netrsc.org The imine nitrogen and the oxygen from the hydroxyl group or the ether linkage can coordinate with a metal center, forming stable complexes. nanobioletters.comresearchgate.net

Research has shown that Schiff bases derived from 2-aminophenol (B121084) and salicylaldehyde derivatives can coordinate to Cu(II) ions as dibasic tridentate ligands through the imine nitrogen and deprotonated phenolic oxygen atoms. researchgate.net These ligands can form binuclear Cu(II) complexes. researchgate.net The resulting metal complexes often exhibit interesting properties and have been investigated for their potential applications in various fields. nanobioletters.comresearchgate.net For example, Schiff base complexes have been studied for their antimicrobial activities. nanobioletters.com

Diazotization and Subsequent Coupling Reactions (e.g., Sandmeyer, Gomberg-Bachmann)

The primary aromatic amine of this compound can be converted to a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. mnstate.edubyjus.commasterorganicchemistry.com This diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions.

Sandmeyer Reaction : The diazonium group can be replaced by a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt (CuCl, CuBr, or CuCN). byjus.commasterorganicchemistry.comorganic-chemistry.org This reaction proceeds via a radical mechanism. byjus.comyoutube.com The use of copper(I) catalysts is a hallmark of the Sandmeyer reaction. byjus.comorganic-chemistry.org

Gomberg-Bachmann Reaction : This reaction allows for the formation of biaryl compounds. wikipedia.org The diazonium salt, in the presence of a base, reacts with another aromatic compound to form an aryl-aryl bond through a radical intermediate. wikipedia.org However, the yields for this reaction are often low due to side reactions. wikipedia.org

Table 3: Diazotization and Coupling Reactions

ReactionReagentsProduct Type
Sandmeyer (Chlorination)NaNO₂, HCl; CuCl2-(2-chlorophenoxy)ethan-1-ol
Sandmeyer (Bromination)NaNO₂, HBr; CuBr2-(2-bromophenoxy)ethan-1-ol
Gomberg-BachmannNaNO₂, HCl; Benzene (B151609), NaOH2-((1,1'-biphenyl)-2-yloxy)ethan-1-ol

Chemical Reactivity and Derivatization Strategies

The reactivity of 2-(2-aminophenoxy)ethan-1-ol is dictated by its three primary functional components: the hydroxyl group, the aromatic amine, and the benzene ring itself. Strategic manipulation of these sites allows for the synthesis of a diverse range of derivatives.

Reactions at the Hydroxyl Group

The primary alcohol moiety is a key site for functionalization, enabling the introduction of various groups through esterification and etherification. These reactions are fundamental for installing protecting groups or for altering the molecule's physical and chemical properties.

The primary alcohol of 2-(2-aminophenoxy)ethan-1-ol can be readily converted into an ester. This is typically achieved through reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, with an acyl chloride or anhydride (B1165640) in the presence of a base. nih.gov For these reactions to be selective, the nucleophilic amino group must first be protected, for example, by converting it to an amide (e.g., an acetamide). organic-chemistry.orggoogle.com This prevents the amine from competing with the alcohol as the nucleophile. A wide variety of esterification protocols exist, allowing for the synthesis of diverse derivatives. organic-chemistry.org

Etherification, typically via a Williamson-type synthesis, can also be performed at the hydroxyl position. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide to form a new ether linkage. Again, prior protection of the amine is crucial for achieving high yields and selectivity.

Below is a table summarizing representative conditions for these transformations.

TransformationReagents & ConditionsExpected ProductPurpose
Esterification Carboxylic Acid (R-COOH), H₂SO₄ (cat.), Heat2-(2-acetamidophenoxy)ethyl esterFunctionalization
Acyl Chloride (R-COCl), Pyridine, CH₂Cl₂2-(2-acetamidophenoxy)ethyl esterFunctionalization
Etherification 1. NaH, THF; 2. Alkyl Halide (R'-X)1-(2-(alkoxy)ethoxy)-2-aminobenzeneFunctionalization
Silylation Trimethylsilyl chloride (TMSCl), Et₃N, CH₂Cl₂2-(2-aminophenoxy)ethoxy(trimethyl)silaneProtection

Note: Assumes prior protection of the amine group where necessary.

The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgresearchgate.net

The selective oxidation to an aldehyde requires the use of mild oxidizing agents. Reagents such as Pyridinium chlorochromate (PCC) are effective for this partial oxidation. learncbse.in The reaction is typically performed in an anhydrous solvent to prevent over-oxidation to the carboxylic acid.

For a complete oxidation to the corresponding carboxylic acid, stronger oxidizing agents are employed. researchgate.net Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with H₂SO₄). youtube.comncert.nic.in These reactions are often carried out under vigorous conditions, such as heating under reflux, to ensure the full conversion of the alcohol and any intermediate aldehyde. researchgate.net It is critical to protect the electron-rich amino group before subjecting the molecule to strong oxidants to avoid undesired side reactions, including oxidation of the amine or the aromatic ring. nih.gov

The table below outlines typical conditions for these oxidative transformations.

Desired ProductOxidizing AgentTypical Conditions
Aldehyde Pyridinium chlorochromate (PCC)CH₂Cl₂, Room Temperature
Dess-Martin Periodinane (DMP)CH₂Cl₂, Room Temperature
Carboxylic Acid Potassium permanganate (KMnO₄)Basic solution, Heat, then Acidic workup
Chromic Acid (H₂CrO₄)Acetone, H₂SO₄ (Jones Oxidation)

Note: The amino group should be protected (e.g., as an acetamide) prior to oxidation.

Chemical Modifications of the Aromatic Ring

The aromatic ring of 2-(2-aminophenoxy)ethan-1-ol is highly activated towards electrophilic substitution due to the presence of two electron-donating groups: the amino group and the alkoxy group.

The -NH₂ and -OCH₂CH₂OH groups are both ortho-, para-directing activators. byjus.com The amino group is a particularly potent activator. Their combined influence strongly directs incoming electrophiles to the positions ortho and para relative to the amino group (positions 4 and 6). It is crucial to perform these reactions on the free amine rather than the hydrochloride salt, as the protonated ammonium group (-NH₃⁺) is a deactivating, meta-director.

Halogenation: Direct reaction with bromine (Br₂) or chlorine (Cl₂) often leads to poly-substitution due to the high reactivity of the ring. byjus.com For monosubstitution, milder conditions or protection of the amino group as an acetamide (B32628) are necessary. The acetamido group is less activating than the amino group, allowing for more controlled reactions. libretexts.orgmasterorganicchemistry.com A Lewis acid catalyst like FeBr₃ or FeCl₃ is typically used. wikipedia.org

Nitration: Nitration can be achieved with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). However, the strong oxidizing and acidic conditions can lead to degradation and the formation of meta-products due to the protonation of the amine. byjus.com Therefore, protecting the amine as an amide is standard practice, which directs the nitro group primarily to the para position. learncbse.in

ReactionReagentsExpected Major Product (with protected amine)
Bromination Br₂, Acetic Acid4-bromo-2-acetamidophenoxy derivative
Chlorination Cl₂, FeCl₃4-chloro-2-acetamidophenoxy derivative
Nitration HNO₃, H₂SO₄, 0 °C4-nitro-2-acetamidophenoxy derivative

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, but they require an aryl halide or triflate as a starting material. researchgate.netyoutube.com Therefore, the 2-(2-aminophenoxy)ethan-1-ol must first be halogenated as described above. The resulting aryl halide can then be used in a variety of coupling reactions.

Suzuki Reaction: This reaction couples the aryl halide derivative with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It is a versatile method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. nih.govresearchgate.net The reaction generally has high functional group tolerance, although protection of the amine and alcohol may be beneficial. researchgate.net

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. iitk.ac.inwikipedia.org This reaction is catalyzed by a palladium complex and requires a base. acs.orgorganic-chemistry.org It is a key method for the vinylation of aromatic rings. nih.gov

Sonogashira Reaction: This reaction involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly reliable method for the synthesis of arylalkynes. organic-chemistry.orgscirp.org A variety of conditions, including copper-free protocols, have been developed. scirp.org

The table below provides representative examples of these coupling reactions.

Coupling ReactionTypical Coupling PartnerCatalyst SystemBase
Suzuki Arylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄ or Pd(OAc)₂/ligandK₂CO₃, Na₂CO₃, or Cs₂CO₃
Heck Alkene (e.g., Styrene, Acrylate)Pd(OAc)₂, P(o-tol)₃Et₃N, NaOAc
Sonogashira Terminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuIEt₃N, Piperidine

Note: These reactions are performed on a halogenated derivative of 2-(2-aminophenoxy)ethan-1-ol.

Complex Transformations and Polymerization Precursors

The bifunctional nature of 2-(2-aminophenoxy)ethan-1-ol, possessing both an amine and a hydroxyl group, makes it a valuable monomer for the synthesis of advanced polymers. researchgate.net

The amine functionality can participate in polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides. researchgate.net Similarly, the hydroxyl group can be used to form polyesters through reaction with dicarboxylic acids or polyethers. The presence of both groups allows for the synthesis of complex co-polymers such as poly(amide-ester)s or poly(amide-imide)s. scilit.comresearchgate.net The phenoxy linkage is often incorporated into high-performance polymers to enhance thermal stability and solubility. researchgate.net

Furthermore, the molecule can serve as a building block for more complex structures. For example, after protection of the amine and alcohol, the aromatic ring can be further functionalized (e.g., via lithiation and reaction with an electrophile) before deprotection and subsequent polymerization, leading to highly tailored materials. The polymerization of related aminophenol derivatives has been shown to produce conducting polymers and materials with interesting biological properties. The ring-opening polymerization of lactides using catalysts with phenoxy-imine ligands, which share structural motifs with the title compound, highlights the relevance of this scaffold in polymer science. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(2-aminophenoxy)ethan-1-ol hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The presence of the hydrochloride salt will influence the chemical shifts, particularly of protons near the aminium group. The expected signals, their multiplicities, and probable chemical shift ranges are detailed below. The interpretation is based on the analysis of structurally similar compounds and established chemical shift principles. nist.govchemicalbook.comrsc.orgnih.gov

The aromatic protons on the benzene (B151609) ring are expected to appear in the range of δ 6.8-7.5 ppm. Due to the ortho-substitution pattern, these four protons will likely display complex splitting patterns (e.g., multiplets or distinct doublets and triplets) arising from spin-spin coupling with each other. The protons of the ethoxy and ethanol (B145695) moieties would appear in the aliphatic region of the spectrum. The two methylene (B1212753) groups of the ethoxy chain (-O-CH₂-CH₂-OH) are diastereotopic and are expected to show distinct signals, likely as triplets, in the δ 3.8-4.2 ppm range. The proton of the hydroxyl group (-OH) and the protons of the aminium group (-NH₃⁺) are exchangeable and their chemical shifts are concentration and solvent dependent, often appearing as broad singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Aromatic H6.8 - 7.5Multiplet4H
-O-CH ₂-CH₂-OH4.0 - 4.2Triplet2H
-O-CH₂-CH ₂-OH3.8 - 4.0Triplet2H
-NH ₃⁺Variable (broad)Singlet3H
-OH Variable (broad)Singlet1H

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected, corresponding to the eight unique carbon atoms in the structure. The chemical shifts are influenced by the electronegativity of neighboring atoms (O, N) and the aromatic system.

The aromatic carbons are anticipated to resonate in the δ 110-150 ppm region. The carbon atom attached to the oxygen of the phenoxy group (C-O) and the carbon attached to the aminium group (C-NH₃⁺) will be the most downfield shifted among the aromatic signals due to the direct attachment to heteroatoms. The remaining four aromatic carbons will have chemical shifts determined by their position relative to these substituents. The aliphatic carbons of the ethanol and ethoxy groups will appear in the upfield region of the spectrum, typically between δ 60-70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-O~148
Aromatic C-N~135
Aromatic C-H110 - 125
-O-C H₂-CH₂-OH~68
-O-CH₂-C H₂-OH~61

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). It would confirm the connectivity within the ethoxy and ethanol chains and the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the aromatic ring and the ethoxy side chain, for instance, by observing a correlation between the protons of the -O-CH₂- group and the aromatic carbon C-O.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to confirm the ortho-substitution pattern on the aromatic ring by observing through-space interactions between adjacent aromatic protons.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present.

Key expected vibrational frequencies include a broad band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The N-H stretching vibrations of the primary aminium salt (-NH₃⁺) are expected to appear as a broad band with multiple shoulders in the 2800-3200 cm⁻¹ range, overlapping with C-H stretching vibrations. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The C-O stretching vibrations of the ether and alcohol groups are expected in the 1050-1250 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound
Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
Alcohol O-H3200 - 3500 (broad)Stretching
Aminium N-H2800 - 3200 (broad)Stretching
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2850 - 2960Stretching
Aromatic C=C1450 - 1600Stretching
C-O (Ether & Alcohol)1050 - 1250Stretching
N-H Bending1500 - 1600Bending

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. For this compound, HRMS would be used to confirm the molecular formula of the protonated free base, C₈H₁₂NO₂⁺.

Furthermore, by analyzing the fragmentation pattern in the mass spectrum, valuable structural information can be obtained. Common fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) would likely involve the cleavage of the ether bond, loss of the ethanol side chain, and fragmentation of the aromatic ring. For instance, a characteristic fragmentation would be the loss of a CH₂CH₂OH radical. The fragmentation patterns of related compounds can provide insights into the expected fragmentation of the target molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the aminophenoxy chromophore.

The presence of the aromatic ring with the amino and ether substituents will give rise to π → π* transitions. Typically, substituted benzene rings show a primary absorption band (E-band) around 200-220 nm and a secondary band (B-band) with fine structure between 250-280 nm. The exact position and intensity of these bands (λmax) can be influenced by the solvent and the protonation state of the amino group. The experimental UV/Vis spectra of similar aminophenoxy derivatives have shown absorption bands in these regions. mdpi.com

X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structure Determination

While specific crystallographic data for this compound has not been reported in the searched literature, analysis of the related compound 1,2-Bis(2-aminophenoxy)ethane offers valuable structural insights into the aminophenoxy fragment. The crystal structure of 1,2-Bis(2-aminophenoxy)ethane reveals a monoclinic crystal system with the space group C2/c. The unit cell parameters, which define the dimensions of the basic repeating unit of the crystal, have been determined at a temperature of 120 K.

Interactive Table: Crystallographic Data for 1,2-Bis(2-aminophenoxy)ethane

ParameterValue
Crystal System Monoclinic
Space Group C2/c
Unit Cell Dimensions
a26.33(2) Å
b5.979(8) Å
c8.163(10) Å
α90°
β105.14(10)°
γ90°
Volume (V) 1241(3) ų
Temperature 120 K

This data provides a foundational understanding of the solid-state conformation of a molecule containing the aminophenoxy ethane (B1197151) linkage, which would be relevant for computational modeling and predictive studies of this compound.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a combustion-based technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method is crucial for verifying the empirical formula of a synthesized compound, ensuring its purity and confirming its identity.

As with crystallographic data, specific experimental elemental analysis results for this compound are not available in the reviewed sources. However, the theoretical composition can be calculated based on its molecular formula (C₈H₁₂ClNO₂). The theoretical values serve as a benchmark against which experimental results would be compared.

For the related compound, 1,2-Bis(2-aminophenoxy)ethane , with a molecular formula of C₁₄H₁₆N₂O₂, the theoretical elemental composition has been calculated.

Interactive Table: Theoretical Elemental Composition of 1,2-Bis(2-aminophenoxy)ethane

ElementSymbolAtomic MassMolar Mass Contribution ( g/mol )Percentage (%)
Carbon C12.01168.1468.83
Hydrogen H1.00816.1286.60
Nitrogen N14.0128.0211.47
Oxygen O16.0032.0013.10
Total 244.29 100.00

Experimental verification of these percentages for a synthesized batch of 1,2-Bis(2-aminophenoxy)ethane would confirm the successful synthesis and purity of the compound. scbt.com

Coordination Chemistry and Ligand Design Principles

Chelation Properties of 2-(2-aminophenoxy)ethan-1-ol and its Derivatives

The chelation properties of 2-(2-aminophenoxy)ethan-1-ol and its derivatives are central to their utility in coordination chemistry. The strategic placement of donor atoms facilitates the formation of stable chelate rings with metal ions, a fundamental principle in ligand design.

The molecular architecture of 2-(2-aminophenoxy)ethan-1-ol provides a versatile scaffold for designing multidentate ligands. The presence of the soft amino group, the hard phenoxy oxygen, and the flexible hydroxyl group allows for coordination with a wide range of metal ions. nih.gov The design of these ligands often involves modifying the basic structure to enhance selectivity and stability for specific metal ions. For instance, the related ligand 1,2-Bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA) is a well-known calcium chelator, highlighting the potential of the aminophenoxy moiety in designing selective metal binders. sigmaaldrich.comsigmaaldrich.comnih.govsigmaaldrich.com The principles of hard and soft acids and bases (HSAB) theory are often applied to predict the affinity of these ligands for different metal centers.

Derivatives of 2-(2-aminophenoxy)ethan-1-ol have been shown to form stable complexes with a variety of transition and main group metals. The specific donor atoms involved in coordination can vary depending on the metal ion and the reaction conditions. For example, the amino and phenoxy groups can act as a bidentate chelating system. The hydroxyl group can also participate in coordination, leading to tridentate binding. The formation of these complexes is often driven by the chelate effect, where the formation of multiple chelate rings results in enhanced thermodynamic stability compared to coordination with monodentate ligands. Research has demonstrated the formation of complexes with metals such as palladium, platinum, and osmium using similar aminophenol-based ligands. rsc.org

Structural Aspects of Metal Complexes

The structural elucidation of metal complexes formed with 2-(2-aminophenoxy)ethan-1-ol derivatives is crucial for understanding their properties and potential applications. Techniques such as X-ray crystallography have provided detailed insights into their coordination geometries and stereochemical arrangements.

The coordination geometry of metal complexes with ligands derived from 2-(2-aminophenoxy)ethan-1-ol is influenced by factors such as the size and electronic properties of the metal ion, the denticity of the ligand, and the presence of other coordinating species. For instance, with transition metals, geometries such as square planar and octahedral are commonly observed. rsc.org The flexible ethanolic arm of the ligand can adopt different conformations, leading to various stereochemical arrangements. In the case of chiral derivatives, the stereochemistry of the resulting metal complexes can be highly specific. rsc.org

Below is a table summarizing the crystallographic data for 1,2-Bis(2-aminophenoxy)ethane, a closely related compound.

Parameter Value
Chemical Formula C₁₄H₁₆N₂O₂
Molecular Weight 244.29
Crystal System Monoclinic
Space Group C2/c
a (Å) 26.33 (2)
b (Å) 5.979 (8)
c (Å) 8.163 (10)
β (°) 105.14 (10)
Volume (ų) 1241 (3)
Temperature (K) 120
Data sourced from Rademeyer, M. & David, A. (2005). researchgate.net

Spectroscopic Characterization of Metal Chelates (e.g., UV-Vis, EPR, Magnetic Susceptibility)

A range of spectroscopic techniques are employed to characterize the electronic structure and magnetic properties of metal chelates formed with 2-(2-aminophenoxy)ethan-1-ol and its derivatives.

UV-Visible (UV-Vis) spectroscopy is a fundamental tool for probing the electronic transitions within these complexes. The absorption bands observed in the UV-Vis spectra can provide information about the coordination environment of the metal ion and the nature of the metal-ligand bonding. researchgate.netresearchgate.net For instance, shifts in the absorption maxima upon complexation can indicate the involvement of the phenoxy and amino groups in coordination. Studies on similar systems have utilized UV-Vis spectroscopy to investigate the impact of substituents on the electronic structure of the complexes. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying complexes containing paramagnetic metal ions. This technique provides detailed information about the oxidation state, spin state, and coordination geometry of the metal center.

Exploration of Coordination Compounds in Catalytic Applications (e.g., homogeneous catalysis)

The field of homogeneous catalysis is significantly influenced by the design of ligands that can finely tune the electronic and steric properties of a metal center. The compound 2-(2-aminophenoxy)ethan-1-ol, with its distinct amino, phenoxy, and hydroxyl functional groups, presents a versatile platform for the development of novel catalysts. The arrangement of these donor groups allows for the formation of stable chelate rings with transition metal ions, which is a critical aspect of catalyst design. The exploration of coordination compounds derived from ligands structurally similar to 2-(2-aminophenoxy)ethan-1-ol has provided insights into their potential catalytic activities, particularly in oxidation reactions.

Research into related amino alcohol and aminophenol ligands has demonstrated their utility in a variety of catalytic transformations. For instance, the structural motif of an amino-alcohol can be found in ligands used for asymmetric synthesis, where the chirality of the ligand is transferred to the products of the reaction. While 2-(2-aminophenoxy)ethan-1-ol is not chiral, its coordination to a metal center can create a chiral-at-metal complex, which could be exploited in stereoselective catalysis. rsc.org

One area of significant interest is the use of transition metal complexes in oxidation catalysis. The ability of transition metals to exist in multiple oxidation states is fundamental to their catalytic function in these reactions. The ligand plays a crucial role in stabilizing the metal center in its various oxidation states and in modulating its reactivity.

A notable example of catalysis by a related complex involves the aerobic oxidation of o-aminophenol. Copper(II) complexes of 2-benzylaminoethanol, a ligand that shares the amino-alcohol functionality with 2-(2-aminophenoxy)ethan-1-ol, have been shown to catalyze the conversion of o-aminophenol to a phenoxazinone chromophore. rsc.org This reaction mimics the activity of the enzyme phenoxazinone synthase. In these systems, it is proposed that o-aminophenol coordinates to the copper(II) center, forming a reactive intermediate that facilitates the oxidation process. rsc.org The reaction kinetics suggest the involvement of polynuclear copper species, which exhibit higher catalytic activity. rsc.org

The following table summarizes the catalytic activity of copper(II) complexes with 2-benzylaminoethanol in the oxidation of o-aminophenol, which can be considered a model for the potential catalytic behavior of complexes of 2-(2-aminophenoxy)ethan-1-ol.

CatalystSubstrateProductMaximum Reaction Rate (M s⁻¹)
[Cu(ca)₂(Hbae)₂]o-aminophenolPhenoxazinone Chromophore4.0 x 10⁻⁷
[Cu(va)₂(Hbae)₂]o-aminophenolPhenoxazinone Chromophore2.5 x 10⁻⁷
[Cu₄(va)₄(bae)₄]·H₂Oo-aminophenolPhenoxazinone Chromophore2.1 x 10⁻⁷

Data adapted from studies on copper(II) complexes of 2-benzylaminoethanol. rsc.org

Furthermore, iron complexes with nitrogen- and oxygen-donor ligands have been investigated as catalysts for the oxidation of alcohols. For example, an iron(III) complex incorporating a pyridine-containing macrocyclic ligand has demonstrated high efficiency in the selective oxidation of various primary and secondary alcohols to their corresponding aldehydes and ketones using hydrogen peroxide as the oxidant. researchgate.net The selectivity and conversion rates were found to be highly dependent on the solvent and the counter-anion of the complex. researchgate.net This suggests that a well-designed iron complex of 2-(2-aminophenoxy)ethan-1-ol could potentially catalyze similar alcohol oxidation reactions.

The potential catalytic cycle for such a reaction would likely involve the coordination of the alcohol to the iron center, followed by a hydrogen abstraction step, and finally the release of the oxidized product and regeneration of the catalyst. The aminophenoxy-ethanol ligand would be expected to stabilize the iron center throughout this catalytic cycle.

Below is a representative table illustrating the catalytic performance of an iron(III) complex in the oxidation of benzyl (B1604629) alcohol, which serves as a model for the potential application of an iron complex of 2-(2-aminophenoxy)ethan-1-ol.

CatalystSubstrateOxidantConversion (%)Selectivity (%)
[Fe(III)(Br)₂(Pc-L)]BrBenzyl AlcoholH₂O₂up to 98up to 99

Data represents findings for an iron(III) complex of a pyridine-containing macrocyclic ligand (Pc-L). researchgate.net

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Properties

A thorough search of scientific databases and computational chemistry literature did not yield any specific Density Functional Theory (DFT) studies focused on the geometry optimization or the electronic properties of 2-(2-aminophenoxy)ethan-1-ol or its hydrochloride salt. While DFT studies have been performed on structurally related molecules, such as ethyl-2-(4-aminophenoxy)acetate, this specific compound does not appear to have been the subject of such research. mdpi.com For related compounds, DFT calculations are often used to determine parameters like bond lengths, bond angles, and dihedral angles to predict the most stable three-dimensional structure.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

There is no available data in the public scientific literature detailing the Frontier Molecular Orbital (HOMO-LUMO) analysis for 2-(2-aminophenoxy)ethan-1-ol hydrochloride. This type of analysis is crucial for understanding a molecule's chemical reactivity and electronic transitions. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. For a related compound, ethyl-2-(4-aminophenoxy)acetate, the HOMO and LUMO levels were found to be distributed over the aryl group's π-system, with calculated energies of -5.2648 eV and -0.2876 eV, respectively, indicating a HOMO-LUMO energy gap of 4.9808 eV. mdpi.com However, similar specific values for this compound are not documented.

Electrostatic Potential Mapping

No studies containing electrostatic potential (ESP) maps for this compound were found in the reviewed literature. ESP maps are valuable for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic or nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analysis or molecular dynamics simulation studies specifically for this compound have not been published in the available scientific literature. Such studies would provide insight into the molecule's flexibility, preferred conformations in different environments, and dynamic behavior over time.

Prediction and Comparison of Spectroscopic Parameters (e.g., Computed NMR, IR, UV-Vis spectra)

A search for computationally predicted spectroscopic parameters for this compound yielded no specific results. Theoretical calculations, often performed alongside experimental work, can help in the assignment of spectral peaks and provide a deeper understanding of the molecule's vibrational and electronic properties. For the related molecule ethyl-2-(4-aminophenoxy)acetate, time-dependent DFT (TD-DFT) methods were used to calculate the UV/Vis spectrum, showing good correlation with experimental data. mdpi.com However, no such computational analysis has been published for the title compound.

Reaction Mechanism Studies and Transition State Analysis for Synthetic Pathways

There are no available reaction mechanism studies or transition state analyses derived from computational methods for the synthetic pathways of this compound in the reviewed scientific literature. These theoretical investigations are critical for optimizing reaction conditions and understanding the energetic barriers and intermediates involved in a chemical synthesis.

Lack of Publicly Available Research Data Precludes Detailed Computational Analysis of this compound

Despite a comprehensive search of scientific literature and databases, no specific computational or theoretical investigations detailing the molecular modeling of ligand-receptor interactions for the chemical compound this compound have been identified. As a result, a detailed analysis of its binding motifs and chemical interactions with biological receptors, as requested, cannot be provided at this time.

The inquiry for in-depth research findings, including data tables on binding affinities and specific molecular interactions, did not yield any studies focused on this particular molecule. Scientific research in the field of computational chemistry and molecular modeling is highly specific, and the absence of published studies directly investigating this compound means that any discussion of its binding behavior would be purely speculative and not based on scientific evidence.

While computational studies exist for other molecules containing aminophenoxy or ethanol (B145695) moieties, extrapolating this data to predict the behavior of this compound would not be scientifically rigorous and would fall outside the scope of providing accurate, evidence-based information.

Therefore, the requested article section on the "" with a focus on "Molecular Modeling for Ligand-Receptor Interactions" for this compound cannot be generated.

Advanced Applications in Organic Synthesis and Materials Science Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The bifunctional nature of 2-(2-aminophenoxy)ethan-1-ol, possessing both a nucleophilic amino group and a hydroxyl group, renders it a strategic starting material or intermediate in multi-step synthetic pathways.

Precursor to Heterocyclic Systems and Pharmaceutical Scaffolds (excluding drug efficacy)

The ortho-positioning of the amino and ethoxy-alcohol groups on the benzene (B151609) ring is pivotal for the construction of various heterocyclic systems. This arrangement facilitates intramolecular cyclization reactions to form fused ring systems that are common scaffolds in pharmaceutical chemistry. For instance, the amino group can react with various electrophiles, while the hydroxyl group can be transformed or used as a handle for further derivatization, ultimately leading to the formation of complex heterocyclic structures.

The synthesis of molecules such as 2-aryl-4-quinolones can start from ortho-amino-substituted phenols, a class to which 2-(2-aminophenoxy)ethan-1-ol belongs. mdpi.com The general strategy involves the reaction of the amino group followed by a cyclization step, highlighting the utility of such precursors in building diverse molecular frameworks. mdpi.com The aminophenoxy moiety is a recognized structural element in the design of building blocks for creating libraries of compounds with potential biological relevance. mdpi.com

Building Block for Natural Product Analogues

Natural products are a significant source of inspiration for the development of new chemical entities. However, their complex structures often pose significant synthetic challenges. Simplified analogues that retain key structural features are therefore of great interest. The compound 2-(2-aminophenoxy)ethan-1-ol serves as a valuable building block for creating analogues of natural products. mdpi.comresearchgate.net Its structure can be incorporated to mimic portions of a natural product, allowing chemists to explore structure-activity relationships and develop new compounds with tailored properties. nih.gov

The synthesis of analogues of flavones, coumarins, and chalcones, for example, often utilizes amino-substituted phenolic compounds as starting materials. mdpi.com By using 2-(2-aminophenoxy)ethan-1-ol, chemists can introduce an ethanol (B145695) side chain with a specific spatial orientation relative to the aromatic core, a feature that can be crucial for mimicking the structure of a natural product.

Integration into Polymeric Structures and Macromolecular Architectures

The dual functionality of 2-(2-aminophenoxy)ethan-1-ol makes it a suitable candidate for incorporation into polymeric materials, where it can act as a monomer or a modifying agent.

Monomer for Polycondensation or Polymerization Reactions

Polycondensation is a process where bifunctional or polyfunctional monomers react to form polymers, and 2-(2-aminophenoxy)ethan-1-ol, with its amino and hydroxyl groups, fits this requirement perfectly. gdckulgam.edu.in It can be reacted with other monomers, such as dicarboxylic acids or their derivatives, to form polyesters or polyamides. The resulting polymers would incorporate the aminophenoxy-ethanol moiety into their backbone, potentially imparting specific properties such as thermal stability, solubility, or the ability to coordinate with metal ions.

The general principles of polycondensation involve the stepwise reaction between complementary functional groups. gdckulgam.edu.in For example, the amino group of 2-(2-aminophenoxy)ethan-1-ol could react with a carboxylic acid group of another monomer to form an amide bond, while its hydroxyl group could react to form an ester bond, leading to the formation of a poly(ester-amide). The choice of co-monomer and reaction conditions, such as solvent and temperature, would be critical in determining the final polymer's molecular weight and properties. researchgate.net

Table 1: Potential Polycondensation Reactions Involving 2-(2-aminophenoxy)ethan-1-ol

Co-monomer TypeResulting PolymerPotential Linkage
Dicarboxylic AcidPolyester-amideEster and Amide
Diacyl ChloridePolyester-amideEster and Amide
DiisocyanatePolyurethane-ureaUrethane and Urea (B33335)

Development as Linkers or Cross-linking Agents

In addition to forming the main chain of a polymer, 2-(2-aminophenoxy)ethan-1-ol can be used as a linker or a cross-linking agent to modify the properties of existing polymers. As a linker, it can be used to connect different polymer chains or to attach other functional molecules to a polymer backbone. aablocks.com

As a cross-linking agent, it can introduce connections between polymer chains, forming a three-dimensional network. This cross-linking can significantly improve the mechanical strength, thermal stability, and chemical resistance of the material. rsc.org For example, the amino and hydroxyl groups could react with appropriate functional groups on polymer chains to form covalent bonds, leading to a cross-linked structure. The use of specific cross-linking agents is a key strategy in designing materials like tissue engineering scaffolds, where the properties of the material must be precisely controlled. nih.gov

Utilization in Advanced Analytical Chemistry Methodologies

The chemical reactivity of 2-(2-aminophenoxy)ethan-1-ol also lends itself to applications in analytical chemistry. The amino group is a common site for derivatization reactions, which are used to improve the detectability of an analyte or to make it suitable for a particular analytical technique. nih.gov

For example, the amino group can be reacted with a fluorescent tag, allowing for highly sensitive detection using fluorescence spectroscopy. nih.gov Similarly, it could be modified to facilitate separation by techniques like liquid chromatography (LC) or gas chromatography (GC), often coupled with mass spectrometry (MS) for identification and quantification. researchgate.net

The structure of 2-(2-aminophenoxy)ethan-1-ol also makes it a potential component in the design of chemical sensors. A chemical sensor typically consists of a receptor, which interacts with the analyte, and a transducer, which converts this interaction into a measurable signal. The aminophenoxy moiety could act as a receptor, binding to specific analytes through hydrogen bonding or other interactions. This binding event could then be detected by a change in an optical or electrochemical signal, forming the basis of a sensor for a particular chemical species. The study of reaction kinetics, for instance, using techniques like the stopped-flow method, is crucial for understanding the interactions that underpin these analytical methods. researchgate.net

Derivatization Reagent for Enhanced Detection and Quantification in Research Samples

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by methods such as chromatography or spectroscopy. The goal is often to improve detectability, enhance separation, or increase volatility. The amine and hydroxyl groups on 2-(2-aminophenoxy)ethan-1-ol hydrochloride allow it to be covalently attached to target molecules.

While direct, widespread application of this compound as a standard derivatization reagent is not extensively documented in mainstream analytical literature, its structural components are archetypal for such functions. For instance, the amino group can be reacted with analytes containing carboxylic acids, aldehydes, or ketones to form stable amide or imine linkages. The resulting derivative incorporates the aminophenoxy-ethanol structure, which can be further modified or detected.

Structurally similar compounds, such as those containing aminoethoxy groups, are used to synthesize derivatives for various analytical and purification purposes. For example, derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) have been developed for creating resins with optimized properties for solid-phase synthesis, which is a cornerstone of modern peptide and organic synthesis. These applications highlight the utility of the amino-ether-alcohol scaffold in creating functionalized materials for analytical and synthetic chemistry.

Development of Chemosensors and Probes

Chemosensors are molecules designed to bind selectively to a specific analyte (like a metal ion or another molecule) and produce a measurable signal, such as a change in color or fluorescence. The 2-(2-aminophenoxy)ethan-1-ol structure serves as a foundational scaffold for building such sensors. The aminophenoxy portion can act as part of a binding site or as an electronic component that influences the sensor's signaling properties.

The synthesis of fluorescent probes often involves integrating a fluorophore (a light-emitting group), a receptor (the analyte-binding site), and a linker. The 2-(2-aminophenoxy)ethan-1-ol moiety can function as a linker and part of the receptor. The nitrogen and oxygen atoms can act as donor atoms to coordinate with metal ions. Upon binding, the electronic properties of the molecule can change, leading to a "turn-on" or "turn-off" fluorescent response.

Research into fluorescent probes often utilizes building blocks with similar functionalities. For instance, the related compound 1,2-Bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA) is a well-known calcium chelator that forms the basis of many fluorescent calcium indicators. Although more complex, BAPTA's design principle—using aminophenoxy groups to create a binding cavity for a target ion—illustrates the potential of the simpler 2-(2-aminophenoxy)ethan-1-ol scaffold as a starting point for creating novel chemosensors. The synthesis of such sensors would typically involve reacting the amine or alcohol group of the hydrochloride salt with other molecular components to build the final sensor structure.

Future Research Directions and Emerging Areas

Design and Synthesis of Novel, Highly Functionalized Derivatives

The inherent functionality of 2-(2-aminophenoxy)ethan-1-ol hydrochloride serves as a foundational platform for the synthesis of a wide array of complex molecules. The primary amine and hydroxyl groups are readily available for a variety of chemical transformations.

Future synthetic efforts could focus on:

N-Alkylation and N-Acylation: The amino group can be functionalized to introduce new side chains, altering the molecule's steric and electronic properties.

O-Alkylation and Esterification: The hydroxyl group can be converted into ethers or esters, enabling the attachment of other chemical moieties or improving solubility in different media.

Aromatic Ring Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups (e.g., nitro, halogen, or alkyl groups) onto the benzene (B151609) ring, further tuning the molecule's characteristics.

Chelator Synthesis: The aminophenoxy motif is a key component of sophisticated chelating agents. A prominent example is 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), a well-known calcium chelator used extensively in chemical biology. nih.govsigmaaldrich.com The synthesis of BAPTA involves the alkylation of the amino groups of the parent diamine structure, 1,2-bis(o-aminophenoxy)ethane, with acetate-bearing groups. cymitquimica.com This strategy highlights a clear pathway for converting 2-(2-aminophenoxy)ethan-1-ol into novel ion-selective ligands.

Functional GroupReaction TypePotential Outcome/ApplicationExample Precedent
Amino Group (-NH₂)Alkylation/AcylationIntroduction of new side chains; Synthesis of chelatorsSynthesis of BAPTA from a related diamine nih.govsigmaaldrich.com
Hydroxyl Group (-OH)Esterification/EtherificationCreation of prodrugs; Modification of solubilityProduction of phenoxyethanol (B1677644) derivatives via ester reduction google.com
Aromatic RingElectrophilic SubstitutionTuning of electronic properties; Adding linking pointsGeneral organic synthesis principles

Exploration of Unprecedented Chemical Reactivity and Catalytic Activity

The combination of nitrogen and oxygen donor atoms in this compound suggests its potential use as a bidentate or tridentate ligand in coordination chemistry. The formation of stable complexes with various transition metals could unlock novel catalytic activities. Research in this area might investigate:

Homogeneous Catalysis: Metal complexes derived from this ligand could be screened for activity in catalytic processes such as oxidation, reduction, and carbon-carbon bond formation. The chiral center that can be created from the ethanolamine (B43304) moiety could be exploited for asymmetric catalysis.

Redox Activity: The aminophenol substructure is known for its redox activity. Derivatives could be designed to act as electron-transfer mediators or as antioxidants, scavenging free radicals. The antioxidant activity of related pyrazolol analogs is often evaluated using methods like the oxygen radical absorbance capacity (ORAC) assay, which measures the decay of a fluorescent probe in the presence of free radicals. nih.gov

Computational-Driven Discovery and Optimization of Phenoxyethanol-Based Systems

Modern computational chemistry offers powerful tools to accelerate the discovery and refinement of new molecules. In silico methods can be employed to predict the properties and activities of virtual libraries of derivatives before committing to laborious laboratory synthesis.

Key computational approaches include:

Molecular Docking: To predict how derivatives might interact with biological targets like enzymes or receptors, guiding the design of new bioactive compounds. nih.gov

Quantum Chemical Calculations: To understand the electronic structure, reactivity, and spectral properties of new derivatives.

Pharmacokinetic Modeling: In silico predictions of absorption, distribution, metabolism, and excretion (ADME) properties can help prioritize candidates with favorable drug-like characteristics. nih.gov

For instance, studies on other complex heterocyclic systems have successfully used docking to evaluate interactions with targets like cyclooxygenase enzymes, providing a roadmap for similar investigations into phenoxyethanol-based structures. nih.gov

Integration into Supramolecular Assemblies and Nanomaterials

The ability of the amino and hydroxyl groups to participate in hydrogen bonding, coupled with the potential for π-π stacking of the aromatic rings, makes this compound an attractive building block for supramolecular chemistry and materials science.

Future work could explore its use in:

Self-Assembled Monolayers (SAMs): Derivatives could be designed to form organized layers on surfaces, modifying their chemical and physical properties.

Nanoparticle Functionalization: The molecule can act as a capping agent or a linker to functionalize the surface of nanoparticles, imparting specific chemical recognition or improving their stability and biocompatibility. Research has demonstrated the successful integration of a highly functionalized derivative, BAPTA, into hyaluronic acid-bilirubin nanoparticles for targeted drug delivery. nih.gov

Polymer Chemistry: The compound can be used as a monomer or a cross-linking agent in the synthesis of novel polymers. For example, oligoethoxysiloxane derivatives of phenoxyethanol have been synthesized to create polymer coatings with specific properties on fibrous materials. google.com

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology (emphasizing chemical principles)

The structural similarity of the core scaffold to biologically relevant molecules and established chemical probes presents a significant opportunity for interdisciplinary research. The primary focus from a chemical principles standpoint is on molecular recognition and sensing.

The most compelling precedent is the BAPTA family of calcium chelators. sigmaaldrich.comthermofisher.com The chemical principle behind BAPTA's function is the precise spatial arrangement of four carboxylate groups on a 1,2-bis(aminophenoxy)ethane backbone, which creates a high-affinity binding pocket for Ca²⁺ ions. sigmaaldrich.com This specific chelation suppresses the fluorescence of the parent compound, allowing for the quantitative measurement of free calcium concentrations. sigmaaldrich.com

By applying these principles, future research on this compound could involve:

Design of Fluorescent Probes: Modification of the aromatic ring with fluorophores could lead to new sensors for metal ions or other small molecules. The binding event, orchestrated by the aminophenoxy-ethanol moiety, would induce a change in the fluorescent signal.

Development of Redox-Sensing Molecules: Leveraging the electron-donating properties of the aminophenol system, derivatives could be created that change color or fluorescence upon oxidation or reduction, enabling the study of redox processes in chemical systems.


Q & A

Q. What are the recommended synthetic routes for 2-(2-aminophenoxy)ethan-1-ol hydrochloride, and how do reaction conditions optimize yield?

The synthesis typically involves nucleophilic substitution between 2-aminophenol and ethylene oxide derivatives, followed by hydrochlorination. Key parameters include:

  • Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may increase side products like oligomers .
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity in ether formation .
  • Workup : Acidic precipitation (HCl gas or concentrated HCl) ensures high-purity hydrochloride salt formation. Yields >75% are achievable with stoichiometric control .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (acetonitrile:water, 70:30 + 0.1% TFA) resolves impurities <1% .
  • Spectroscopy : 1^1H NMR (DMSO-d6): δ 6.8–7.2 (aromatic protons), δ 3.7–4.1 (methyleneoxy protons), δ 2.9–3.3 (amine protons) confirms structure .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (e.g., Cl⁻ ~17.2% for hydrochloride form) .

Q. What solvent systems and stability conditions are optimal for this compound?

  • Solubility : Highly soluble in water (>200 mg/mL) and polar aprotic solvents (DMSO, DMF) due to hydrochloride salt formation .
  • Stability : Store at 4°C in desiccated conditions. Degradation occurs at >40°C or pH >8, forming oxidation byproducts (e.g., quinone derivatives) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity? Provide a comparative analysis.

Substituent PositionBiological Activity (IC50)Key Interactions
2-Amino (Parent)5.8 µM (Enzyme X)H-bond with Ser123
3-Chloro2.1 µM (Enzyme X)Hydrophobic pocket binding
4-Trifluoromethyl0.9 µM (Enzyme X)Enhanced π-π stacking
The 2-aminophenoxy group acts as a hydrogen-bond donor, while electron-withdrawing substituents (e.g., Cl, CF3) enhance target affinity by 3–6 fold .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Amino Group Activation : Protonation by HCl increases electrophilicity at the ethanolic oxygen, facilitating SN2 displacement with alkyl halides .
  • Steric Effects : Bulky substituents on the phenyl ring reduce reaction rates (e.g., 2,6-dimethyl derivatives show 40% lower yield) .
  • Kinetic Studies : Pseudo-first-order kinetics (k = 0.12 min⁻¹ at 25°C) suggest a two-step mechanism involving intermediate oxonium ion formation .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Source Variability : Batch-to-batch purity differences (e.g., 95% vs. 99%) significantly alter IC50 values. Use LC-MS for batch validation .
  • Assay Conditions : Buffer pH (7.4 vs. 6.8) impacts ionization of the amino group, affecting membrane permeability in cellular assays .
  • Structural Isomerism : Misassignment of substituent positions (e.g., 3-Cl vs. 4-Cl) in older studies may skew data. Re-evaluate via X-ray crystallography .

Q. What advanced techniques characterize its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka = 1.2 × 10⁴ M⁻¹s⁻¹, kd = 0.03 s⁻¹) with recombinant proteins .
  • Molecular Dynamics Simulations : Predict binding modes using force fields (AMBER) to optimize substituent placement for target engagement .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy-driven binding (ΔH = −12.3 kcal/mol) with high precision .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.